molecular formula C11H8OS B1334803 2-(Thiophen-3-yl)benzaldehyde CAS No. 99902-03-1

2-(Thiophen-3-yl)benzaldehyde

Cat. No.: B1334803
CAS No.: 99902-03-1
M. Wt: 188.25 g/mol
InChI Key: ICLJIEBWQYGNIU-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H8OS and its molecular weight is 188.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Efficient Synthesis of Labeled Benzaldehydes : Benzaldehydes, including 2-(3-Thienyl)benzaldehyde, are key building blocks in synthetic organic chemistry. They play a crucial role in the synthesis of natural products and pharmaceutical drugs. A study highlighted a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation (Boga, Alhassan, & Hesk, 2014).

  • Application in Antimicrobial and Antioxidant Activities : Benzaldehydes have been used to synthesize chalcones, which exhibit significant antimicrobial, antioxidant, and insect antifeedant activities. This demonstrates the potential of 2-(3-Thienyl)benzaldehyde in contributing to these areas (Vanangamudi, Subramanian, & Thirunarayanan, 2017).

  • Conversion to Benzaldehyde for Industrial Applications : Research has focused on the oxidation of benzyl alcohol to benzaldehyde, an important chemical in various industries. This conversion process, where 2-(3-Thienyl)benzaldehyde can potentially play a role, is significant in cosmetics, food, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012).

  • Catalysis in Organic Synthesis : Studies on the synthesis of various compounds, including 2-aryl-1,2-dihydrophthalazines and 2-arylbenzothiazoles, have utilized benzaldehydes as key reactants. These syntheses contribute to advancements in organic synthesis and pharmaceuticals (Aljaar, Conrad, & Beifuss, 2013).

  • Photocatalysis for Benzyl Alcohol Conversion : The photocatalytic conversion of benzyl alcohol to benzaldehyde, with potential applications in environmentally friendly processes, has been explored. 2-(3-Thienyl)benzaldehyde could be a candidate in such photocatalytic systems (Lima, Silva, Silva, & Faria, 2017).

Bioproduction and Green Chemistry

  • Bioproduction of Benzaldehyde : The bioproduction of benzaldehyde, using yeast like Pichia pastoris, has been researched. This approach is more environmentally friendly and is important in the flavor industry. 2-(3-Thienyl)benzaldehyde could be incorporated into such bioproduction processes (Craig & Daugulis, 2013).

  • Green Chemistry Applications : The synthesis of α-methylcinnamaldehyde via Claisen-Schmidt condensation demonstrates the potential of benzaldehydes in green chemistry. This approach aligns with the sustainable production of chemicals and pharmaceuticals (Wagh & Yadav, 2018).

  • Ionic Liquid Applications in Organic Synthesis : Benzaldehydes have been used in the Knoevenagel condensation process in ionic liquids. This approach is a part of green chemistry, reducing environmental impact (Verdía, Santamarta, & Tojo, 2017).

  • Environmentally Benign Synthesis Processes : The development of environmentally benign processes for benzaldehyde production, such as photo-oxidation reactions in aqueous phase, is a growing area of research. 2-(3-Thienyl)benzaldehyde could be a component in such sustainable processes (Wu, An, & Song, 2020).

Safety and Hazards

While specific safety and hazard information for 2-(3-Thienyl)benzaldehyde is not available, general precautions for handling similar chemical compounds include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using only non-sparking tools .

Future Directions

Thiophene-based analogs, such as 2-(3-Thienyl)benzaldehyde, have attracted interest due to their potential as biologically active compounds . Future research may focus on optimizing these compounds as more effective drug agents .

Mechanism of Action

Target of Action

It is known that benzylic compounds, such as 2-(3-thienyl)benzaldehyde, often interact with proteins and enzymes in the body . The specific targets would depend on the structure of the compound and the biological system in which it is present.

Mode of Action

The mode of action of 2-(3-Thienyl)benzaldehyde is likely to involve interactions with its targets via the benzylic position. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

It is known that benzaldehyde, a related compound, is synthesized via the β-oxidative pathway in peroxisomes . It is possible that 2-(3-Thienyl)benzaldehyde may also be involved in similar pathways.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -5.54 cm/s .

Result of Action

Based on its structural similarity to benzaldehyde, it may have similar effects, such as acting as an antimicrobial, antifungal, or antiviral agent .

Action Environment

The action, efficacy, and stability of 2-(3-Thienyl)benzaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Biochemical Analysis

Biochemical Properties

2-(3-Thienyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that 2-(3-Thienyl)benzaldehyde may act as a redox-active compound, influencing cellular redox homeostasis and antioxidation systems.

Cellular Effects

The effects of 2-(3-Thienyl)benzaldehyde on various cell types and cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, 2-(3-Thienyl)benzaldehyde has been found to interfere with the oxidative stress-response pathway, impacting genes such as SOD1, SOD2, and GLR1 .

Molecular Mechanism

At the molecular level, 2-(3-Thienyl)benzaldehyde exerts its effects through several mechanisms. It can bind to and inhibit the activity of key enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components. Additionally, 2-(3-Thienyl)benzaldehyde may influence gene expression by modulating transcription factors involved in the oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Thienyl)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Thienyl)benzaldehyde remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to 2-(3-Thienyl)benzaldehyde has been associated with sustained oxidative stress and potential cellular damage.

Dosage Effects in Animal Models

The effects of 2-(3-Thienyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial antioxidative properties, while higher doses can lead to toxic effects due to excessive ROS accumulation . Threshold effects have been observed, where a specific dosage range maximizes the compound’s efficacy without causing adverse effects. At high doses, 2-(3-Thienyl)benzaldehyde can induce significant oxidative damage and toxicity.

Metabolic Pathways

2-(3-Thienyl)benzaldehyde is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of metabolites involved in redox reactions . These interactions can alter metabolic flux and affect the overall cellular redox balance.

Transport and Distribution

Within cells and tissues, 2-(3-Thienyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of 2-(3-Thienyl)benzaldehyde is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to mitochondria, where it can directly influence mitochondrial function and ROS production.

Properties

IUPAC Name

2-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLJIEBWQYGNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401894
Record name 2-(3-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-03-1
Record name 2-(3-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Compound 2b (1.98 mmol) in chloroform (5 mL) was added pyridine (9.88 mmol) and the reaction mixture heated at reflux for 1 hour under nitrogen. The solvent was removed in vacuo and the residue triturated with diethyl ether to give a white solid. The solid was dissolved in 95% aqueous ethanol (10 mL ) and N,N-dimethyl-4-nitrosoaniline (1.98 mmol) was added with stirring followed by the addition of sodium hydroxide (4.0 mmol) in water (3 mL). The reaction mixture was stirred for 16 hours at ambient temperature and then 6N hydrochloric acid (3 mL) was added. After 30 minutes, the solvent was removed in vacuo and the residue was diluted with water (10 mL) and extracted with diethyl ether (2×30 mL). The combined organic phases were washed with saturated aqueous sodium bicarbonate, brine and the solvent removed in vacuo to give crude Compound 2c as an oil.
Quantity
1.98 mmol
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9.88 mmol
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5 mL
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1.98 mmol
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4 mmol
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3 mL
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3 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A microwave vial (20 ml) was charged with 2-formylphenylboronic acid (290 mg, 2.0 mmol), 3-bromo-thiophene (326 mg, 2.0 mmol), and 8 ml of acetonitrile. To this mixture was added 4 ml of aqueous sodium carbonate (1M), followed by 50 mg of dichlorobis-(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, the reaction mixture was extracted with ethylacetate. The organic layer was evaporated to provide a crude material, which was purified by ISCO to give 211 mg of 2-thiophen-3-yl-benzaldehyde.
Quantity
290 mg
Type
reactant
Reaction Step One
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326 mg
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reactant
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8 mL
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solvent
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4 mL
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reactant
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50 mg
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catalyst
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Synthesis routes and methods IV

Procedure details

To a mixture of 2-bromobenzaldehyde (0.32 mL, 2.70 mmol) and 3 mL of 2 M aqueous sodium carbonate in 15 mL of toluene was added thiophene-3-boronic acid (384 mg, 3.00 mmol) in ethanol (3 mL). The mixture was stirred and then treated with tetrakis(triphenylphosphine)palladium (0) (93.0 mg, 3 mole %) and heated to reflux under nitrogen atmosphere for 4.5 hr. The resulting solution was cooled to room temperature, the dark brown reaction mixture was diluted with ethyl acetate (75 mL) and washed with water (2×75 mL). The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to yield 2-(3-thienyl)benzaldehyde as a brown oil.
Quantity
0.32 mL
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reactant
Reaction Step One
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3 mL
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reactant
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15 mL
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solvent
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384 mg
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reactant
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3 mL
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solvent
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75 mL
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solvent
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93 mg
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catalyst
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Synthesis routes and methods V

Procedure details

The reaction was repeated on a 50 mmol scale with 2-bromobenzaldehyde (5.8 mL), thiophene-3-boronic acid (7.03 g, 0.0555 mol) in ethanol (55 mL), Pd(PPh3)4 (1.7 g, 3 mol %), 2 M aqueous Na2CO3 (55 mL) in toluene (275 mL) to yield crude 2-(3-thienyl)benzaldehyde as an oil.
Quantity
5.8 mL
Type
reactant
Reaction Step One
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7.03 g
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reactant
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55 mL
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reactant
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55 mL
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solvent
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275 mL
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solvent
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1.7 g
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catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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